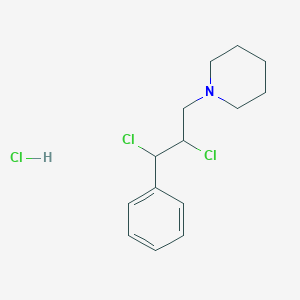
1-(2,3-Dichloro-3-phenyl-propyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichloro-3-phenyl-propyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a propyl chain, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
The synthesis of 1-(2,3-Dichloro-3-phenyl-propyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzyl chloride with piperidine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods may involve the use of more efficient and scalable processes. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
1-(2,3-Dichloro-3-phenyl-propyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(2,3-Dichloro-3-phenyl-propyl)piperidine has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in manufacturing processes.
作用机制
The mechanism of action of 1-(2,3-Dichloro-3-phenyl-propyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism of action depends on the specific context and application of the compound.
相似化合物的比较
1-(2,3-Dichloro-3-phenyl-propyl)piperidine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the propyl chain. It is used in the synthesis of various pharmaceuticals and has distinct biological activities.
1-(2,3-Dichloropropyl)piperidine: This compound has a similar propyl chain but lacks the phenyl group. It is used in different chemical reactions and has unique properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
5443-54-9 |
|---|---|
分子式 |
C14H20Cl3N |
分子量 |
308.7 g/mol |
IUPAC 名称 |
1-(2,3-dichloro-3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c15-13(11-17-9-5-2-6-10-17)14(16)12-7-3-1-4-8-12;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |
InChI 键 |
YETIPQXOEOKLSN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(C(C2=CC=CC=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
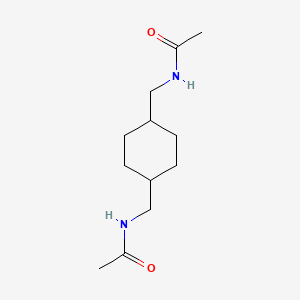
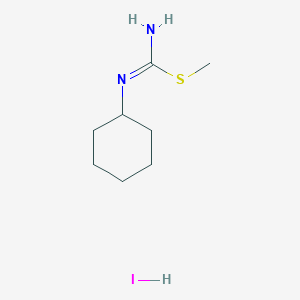
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)
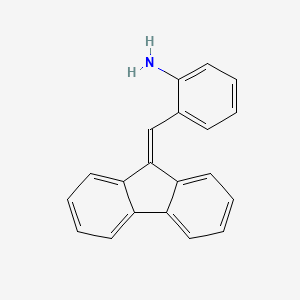
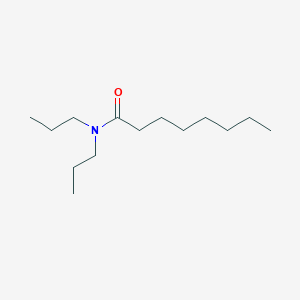

![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

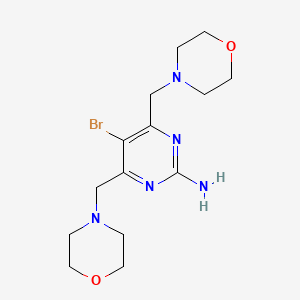

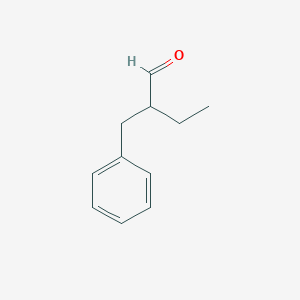
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
